2-(methoxymethyl)-1H-imidazole-4-carboxylic acid hydrochloride
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Description
Imidazole is a heterocyclic compound and it’s derivatives are known to play a crucial role in numerous disease conditions . The structural resemblance between the fused imidazole heterocyclic ring system and purines has prompted biological investigations to assess their potential therapeutic significance .
Synthesis Analysis
While specific synthesis methods for “2-(methoxymethyl)-1H-imidazole-4-carboxylic acid hydrochloride” are not available, imidazole derivatives can be synthesized via various methods. For instance, methoxyamine, an imidazole derivative, is prepared via O-alkylation of hydroxylamine derivatives .Molecular Structure Analysis
The molecular structure of imidazole derivatives is crucial for their biological activity. For example, the crystal structure of 2-methylimidazole has been determined using X-ray diffraction .Chemical Reactions Analysis
Imidazole derivatives undergo various chemical reactions. Methoxyamine, for instance, condenses with ketones and aldehydes to give imines .Physical and Chemical Properties Analysis
The physical and chemical properties of imidazole derivatives depend on the specific compound. For example, metformin hydrochloride, a biguanide class drug used to treat type 2 diabetes mellitus, was initially synthesized via the reaction of dimethylamine hydrochloride and 2-cyanoguanine with heating .Mechanism of Action
The mechanism of action of imidazole derivatives varies depending on the specific compound and its biological target. Some imidazole derivatives act as norepinephrine and dopamine reuptake inhibitors, thereby increasing the presence of these neurotransmitters in the extraneuronal space and prolonging their action .
Safety and Hazards
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(methoxymethyl)-1H-imidazole-4-carboxylic acid hydrochloride involves the protection of the imidazole ring, followed by the introduction of the carboxylic acid group and the methoxymethyl group. The final step involves the formation of the hydrochloride salt.", "Starting Materials": [ "Imidazole", "Methanol", "Methyl chloroformate", "Sodium hydroxide", "Chloroacetic acid", "Hydrochloric acid" ], "Reaction": [ "Imidazole is protected with methyl chloroformate in the presence of sodium hydroxide to form N-methylimidazole.", "N-methylimidazole is reacted with chloroacetic acid to introduce the carboxylic acid group, forming N-methyl-4-carboxyimidazole.", "N-methyl-4-carboxyimidazole is then reacted with methanol and para-toluenesulfonic acid to introduce the methoxymethyl group, forming 2-(methoxymethyl)-1-methyl-4-carboxyimidazole.", "The final step involves the formation of the hydrochloride salt by reacting 2-(methoxymethyl)-1-methyl-4-carboxyimidazole with hydrochloric acid." ] } | |
CAS No. |
2613382-61-7 |
Molecular Formula |
C6H9ClN2O3 |
Molecular Weight |
192.6 |
Purity |
95 |
Origin of Product |
United States |
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